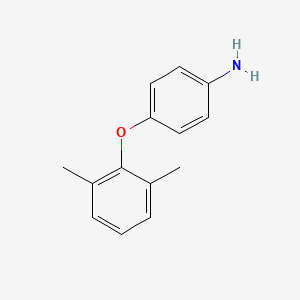

4-(2,6-Dimethylphenoxy)aniline

Description

Contextualization of Aryloxyaniline Scaffolds in Organic Chemistry

Aryloxyaniline scaffolds are a class of organic compounds characterized by an aniline (B41778) ring linked to a phenyl group through an ether bond. This structural motif is considered a "privileged scaffold" in medicinal chemistry, a term referring to molecular frameworks that can bind to multiple biological targets, making them fertile ground for drug discovery. ufrj.br The versatility of the aryloxyaniline core allows for the synthesis of a diverse array of derivatives with a wide range of electronic and steric properties. ontosight.ai

These scaffolds are integral to the synthesis of various important molecules, including pharmaceuticals, dyes, and polymers. ontosight.ai The ability to modify the substituents on both the aniline and the phenoxy rings allows chemists to fine-tune the properties of the resulting molecules, influencing factors like solubility, reactivity, and biological activity. For instance, the introduction of different functional groups can alter the electron density of the aromatic rings and the basicity of the amino group, which in turn affects how the molecule interacts with other chemical species. The study of such scaffolds is crucial for developing new synthetic methodologies and for the rational design of molecules with specific functions. nih.govnorthumbria.ac.ukfrontiersin.org

Rationale for Dedicated Academic Investigation of 4-(2,6-Dimethylphenoxy)aniline

The specific compound, this compound, presents a unique combination of structural features that warrant focused academic investigation. The presence of two methyl groups at the 2 and 6 positions of the phenoxy ring introduces significant steric hindrance. This steric bulk can influence the conformation of the molecule and may limit certain types of chemical reactions, while potentially favoring others.

Compared to its analogue, 4-amino-2,6-dimethoxyaniline, the methyl groups in this compound are weaker electron donors, leading to reduced resonance stabilization. This alteration in electronic properties can impact the reactivity of the aniline ring. Furthermore, the substitution pattern in this compound has been identified as a key pharmacophore in the development of certain therapeutic agents. For example, it is a core component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the trisubstituted phenoxy ring is crucial for their high potency. nih.govnih.gov Research has also explored its use in the development of inhibitors for other biological targets, such as voltage-gated sodium channels and BET bromodomains. researchgate.netgoogle.com

The compound's potential as a building block in materials science is also an area of interest. For instance, it has been investigated in the context of synthesizing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an engineering plastic. researchgate.net These diverse potential applications provide a strong rationale for a dedicated academic investigation into its synthesis, properties, and reactivity.

Overview of Potential Research Trajectories and Objectives

Future research on this compound is likely to follow several promising trajectories. A primary objective will be the continued exploration of its utility in medicinal chemistry. This includes the design and synthesis of new derivatives with enhanced biological activity and improved pharmacological profiles. nih.govresearchgate.net For example, further modifications to the scaffold could lead to the development of next-generation NNRTIs with activity against drug-resistant HIV-1 strains or novel inhibitors for other diseases. nih.govresearchgate.net

Another key research direction is the investigation of its role in polymer chemistry. Optimizing the synthesis of PPO and other polymers derived from this compound could lead to materials with improved properties. researchgate.net This could involve studying the polymerization mechanism in greater detail and exploring the use of different catalysts.

Furthermore, a deeper understanding of the fundamental chemical properties and reactivity of this compound is a crucial objective. This includes detailed spectroscopic and crystallographic studies to elucidate its three-dimensional structure and electronic properties. Investigating its behavior in various chemical reactions will expand its utility as a synthetic intermediate. The development of more efficient and environmentally friendly synthetic routes to this compound itself is also a relevant research goal. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41280-55-1 | fluorochem.co.ukbldpharm.combldpharm.com |

| Molecular Formula | C14H15NO | fluorochem.co.ukbldpharm.comnih.gov |

| Molecular Weight | 213.28 g/mol | bldpharm.comnih.gov |

| Purity | 95.0% | fluorochem.co.uk |

| Appearance | Not specified | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXYBTUWCJUAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427970 | |

| Record name | 4-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41280-55-1 | |

| Record name | 4-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 2,6 Dimethylphenoxy Aniline

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For 4-(2,6-dimethylphenoxy)aniline, the primary disconnections are centered around the two key functional groups: the diaryl ether and the aniline (B41778).

Two principal retrosynthetic approaches can be envisioned:

C-O Bond Disconnection: Breaking the ether linkage reveals a phenoxide synthon derived from 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) and a phenyl cation synthon from a 4-substituted aniline or a precursor like 4-halonitrobenzene. This is the most common and direct approach.

C-N Bond Disconnection: This involves a functional group interconversion (FGI) of the amine to a more synthetically accessible group, such as a nitro group. ias.ac.in The primary disconnection of the C-N bond would then lead to an aryl halide and an amine or ammonia (B1221849) equivalent.

These analyses identify two critical classes of precursors for the synthesis of this compound.

2,6-Xylenol is a readily available and important industrial chemical, primarily produced via the methylation of phenol (B47542). wikipedia.orgwikipedia.org Its structure provides the 2,6-dimethylphenoxy moiety of the target molecule. In synthetic schemes, 2,6-xylenol serves as the nucleophile, typically after deprotonation to its corresponding phenoxide. The presence of the two ortho-methyl groups can introduce steric hindrance, which may influence reaction conditions and catalyst choice in cross-coupling reactions. It can react with ammonia to produce 2,6-dimethylaniline, highlighting its versatility as a precursor. wikipedia.org

4-Chloronitrobenzene is a key precursor that serves a dual purpose in the synthesis. nih.gov It provides the basic phenyl structure and, crucially, contains a nitro group and a leaving group (chloride). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the para-position. nih.govyoutube.com Following the formation of the ether linkage, this nitro group is then reduced in a final step to yield the desired aniline functionality. chemistrysteps.com Analogues such as 4-fluoronitrobenzene, 4-bromonitrobenzene, or 4-iodonitrobenzene can also be used, with their reactivity often depending on the specific reaction mechanism (SNAr vs. catalytic coupling). wikipedia.orgwikipedia.org

Exploration of Classical and Modern Synthetic Pathways

The construction of the this compound framework can be achieved through several well-established and contemporary synthetic methods. The choice of pathway often depends on factors such as desired yield, purity, cost, and environmental impact.

Nucleophilic aromatic substitution is a cornerstone of aryl ether synthesis. This pathway involves the reaction of the 2,6-dimethylphenoxide (generated by treating 2,6-xylenol with a base like sodium hydroxide (B78521) or potassium hydroxide) with an electron-deficient aryl halide, such as 4-chloronitrobenzene.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of the para-nitro group is essential for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. tib.eu

Reaction Scheme: (CH₃)₂C₆H₃OH + NaOH → (CH₃)₂C₆H₃ONa + H₂O (CH₃)₂C₆H₃ONa + O₂NC₆H₄Cl → (CH₃)₂C₆H₃O-C₆H₄NO₂ + NaCl

This method is often performed at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 2,6-Xylenol | 4-Chloronitrobenzene | KOH / NaOH | DMF / DMSO | High | 4-(2,6-Dimethylphenoxy)nitrobenzene |

Modern synthetic chemistry often relies on metal-catalyzed cross-coupling reactions to form C-O and C-N bonds under milder conditions than classical methods.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions (high temperatures and stoichiometric copper), but modern variations use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.org This method can couple 2,6-xylenol with 4-halonitrobenzene. The reaction generally proceeds more readily with aryl iodides and bromides than with chlorides. wikipedia.org

Buchwald-Hartwig Amination/Ether Synthesis: Originally developed for C-N bond formation, the palladium-catalyzed Buchwald-Hartwig reaction has been adapted for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This methodology offers high functional group tolerance and typically proceeds under relatively mild conditions. It involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgbeilstein-journals.org For the synthesis of the target molecule's precursor, 2,6-xylenol would be coupled with 4-chloronitrobenzene. Alternatively, a C-N coupling approach could involve reacting 4-bromo(2,6-dimethylphenoxy)benzene with an ammonia equivalent. wikipedia.orgorganic-chemistry.org

| Reaction Name | Catalyst | Ligand | Reactants | Key Bond Formed |

| Ullmann Condensation | Copper (e.g., CuI) | e.g., Phenanthroline | 2,6-Xylenol + 4-Halonitrobenzene | C-O |

| Buchwald-Hartwig Ether Synthesis | Palladium (e.g., Pd(OAc)₂) | Phosphine (e.g., XPhos) | 2,6-Xylenol + 4-Halonitrobenzene | C-O |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphine (e.g., BINAP) | 4-Bromo(2,6-dimethylphenoxy)benzene + Amine | C-N |

The final and critical step in the most common synthetic routes is the selective reduction of the nitro group in the intermediate, 4-(2,6-dimethylphenoxy)nitrobenzene, to the primary amine of the final product. The chosen method must be efficient and chemoselective, avoiding the cleavage of the diaryl ether bond.

Several reliable methods exist for the reduction of aromatic nitro compounds: wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used industrial method. The nitro compound is hydrogenated using hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method is often clean and high-yielding.

Metal-Acid Reductions: The reduction of nitroarenes can be achieved using metals in an acidic medium. google.com Classic examples include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). youtube.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is another effective reagent for this transformation. chemicalbook.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C, to reduce the nitro group. organic-chemistry.org

| Reduction Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temp to moderate heat, pressure | Clean, high yield, catalyst can be recycled |

| Metal-Acid Reduction | Fe/HCl or SnCl₂/Ethanol | Reflux | Inexpensive, robust |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Reflux in alcohol | Avoids use of pressurized H₂ gas |

Optimization of Reaction Conditions and Yield Enhancement

The yield of this compound is highly dependent on the fine-tuning of several reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature. The two primary routes for forming the core diaryl ether structure are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.

Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgresearchgate.net For the synthesis of this compound, this could involve reacting 2,6-dimethylphenol with 4-halo-nitrobenzene followed by reduction, or reacting a 4-aminophenol (B1666318) derivative with 1-halo-2,6-dimethylbenzene. Historically, these reactions required harsh conditions, often exceeding 200°C, with stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced ligand-accelerated protocols that allow for significantly lower reaction temperatures (100-130°C) and catalytic amounts of copper, improving yields and functional group tolerance. ums.edu.mygoogle.com

Key optimization points for Ullmann-type reactions include:

Catalyst System: While copper(I) salts like CuI are common, the introduction of ligands such as phenanthrolines or diamines can dramatically increase catalyst activity and allow for milder conditions. wikipedia.orgums.edu.my

Base and Solvent: A strong base is required to deprotonate the phenol. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) and a high-boiling polar solvent (e.g., DMF, NMP, nitrobenzene) is crucial for reaction efficiency. wikipedia.org

Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides, following the typical reactivity pattern for aryl halides. wikipedia.org

Buchwald-Hartwig C-O Coupling: An alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which can be adapted for C-O bond formation. wikipedia.org This method often provides higher yields under milder conditions compared to traditional Ullmann reactions. The optimization of a Buchwald-Hartwig reaction for a diaryl ether like this compound would focus on the catalyst-ligand system. Sterically hindered phosphine ligands, such as X-Phos, are often effective for this type of transformation. beilstein-journals.org

The following interactive table summarizes typical conditions and optimization variables for diaryl ether synthesis relevant to this compound, based on established methodologies.

| Parameter | Ullmann-Type Condensation | Buchwald-Hartwig C-O Coupling | Optimization Goal |

|---|---|---|---|

| Catalyst | CuI, Cu₂O, Copper Nanoparticles | Pd(OAc)₂, Pd₂(dba)₃ | Lower catalyst loading, increase turnover number. |

| Ligand | 1,10-Phenanthroline, L-proline, Diamines | Bulky Phosphines (e.g., X-Phos, S-Phos), N-Heterocyclic Carbenes (NHCs) | Enhance reaction rate and yield, allow for lower temperatures. |

| Base | K₂CO₃, Cs₂CO₃, KOt-Bu, NaOH | Cs₂CO₃, K₃PO₄, NaOt-Bu | Ensure complete deprotonation without side reactions. |

| Solvent | DMF, NMP, Toluene, Dioxane | Toluene, Dioxane, THF | Improve solubility, facilitate heat transfer, minimize side products. |

| Temperature | 100 - 210°C | 80 - 110°C | Reduce energy consumption and thermal degradation. |

| Yield Enhancement | Use of more reactive aryl iodides, ligand acceleration. wikipedia.org | Selection of optimal ligand-metal combination, precise control of base. beilstein-journals.org | Achieve >90% isolated yield. |

Principles of Green Chemistry in Synthetic Design and Implementation

Integrating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves a critical evaluation of starting materials, reagents, solvents, and energy usage.

Prevention of Waste : The most effective green chemistry principle is to avoid generating waste. A "one-pot" synthesis, where sequential reactions are performed in the same reactor without isolating intermediates, is an excellent example. A patented method for a similar compound utilizes a one-pot nitration and condensation, which shortens the process and reduces waste from purification steps. google.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Ullmann and Buchwald-Hartwig couplings are inherently more atom-economical than methods that use stoichiometric reagents.

Use of Less Hazardous Chemical Syntheses : This principle encourages the use of substances that possess little or no toxicity. For instance, replacing hazardous solvents like DMF or N-methylpyrrolidone with greener alternatives such as anisole (B1667542) or cyclopentyl methyl ether (CPME) is a key goal. acsgcipr.org

Designing Safer Chemicals : While the target molecule is fixed, the synthetic process can be designed to minimize the use and generation of hazardous byproducts.

Safer Solvents and Auxiliaries : High-impact solvents like 1,4-dioxane (B91453) should be avoided. acsgcipr.org The selection of a solvent should also consider its lifecycle, including its production, potential for recycling, and disposal.

Design for Energy Efficiency : Lowering reaction temperatures and reducing reaction times directly translates to lower energy consumption. The use of highly active catalysts that function under mild conditions or the application of microwave irradiation are effective strategies. beilstein-journals.orggoogle.com

Use of Renewable Feedstocks : While the immediate precursors for this compound are derived from petrochemical sources, research into bio-based phenols and anilines could provide a long-term sustainable pathway.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. google.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of catalytic copper or palladium is central to the modern synthesis of this compound. acsgcipr.org Optimizing catalyst loading to the lowest possible level is a key aspect of green process design. acsgcipr.org

Design for Degradation : This principle is more relevant to the final product's lifecycle but can influence the choice of reagents used in the synthesis.

Real-time Analysis for Pollution Prevention : Implementing in-process analytical monitoring can help control reactions, prevent the formation of byproducts, and ensure safety.

Inherently Safer Chemistry for Accident Prevention : Choosing less volatile solvents and reagents and operating at lower temperatures and pressures reduces the risk of accidents. google.com

The following table outlines the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Employing catalytic cross-coupling reactions (Ullmann, Buchwald-Hartwig) over SNAr with stoichiometric bases. |

| Energy Efficiency | Using highly active catalyst systems or microwave heating to lower reaction temperatures and shorten times. beilstein-journals.org |

| Safer Solvents | Replacing high-boiling, toxic solvents like DMF and 1,4-dioxane with greener alternatives (e.g., anisole, CPME). acsgcipr.org |

| Waste Reduction | Developing "one-pot" procedures to eliminate intermediate workup and purification steps. google.com |

| Catalysis | Optimizing catalyst loading (Cu or Pd) to minimize metal waste and cost. acsgcipr.org Exploring base metal catalysts as alternatives to precious metals. acsgcipr.org |

Scaling-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, economical, and robust.

Process Safety and Heat Transfer: Exothermic reactions must be carefully managed. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation more challenging. A detailed understanding of the reaction's thermochemistry is required to design appropriate cooling systems and prevent thermal runaway.

Reagent and Product Handling: Handling large quantities of flammable solvents, corrosive acids or bases, and powdered reagents requires specialized equipment and adherence to strict safety protocols. The final product's physical form (e.g., crystallinity, particle size) is important for isolation and downstream processing.

Work-up and Purification: Laboratory-scale purification methods like column chromatography are not feasible for industrial production. Large-scale purification relies on techniques such as extraction, distillation, and recrystallization. google.com Developing a robust crystallization process is often the most critical step for achieving high purity on a large scale.

Environmental and Regulatory Issues: The disposal of large volumes of solvent waste and aqueous streams must comply with environmental regulations. Process development should aim to minimize waste streams and incorporate solvent recycling where possible.

The table below summarizes key scale-up challenges and potential solutions.

| Challenge | Laboratory Scale | Industrial Scale Solution |

|---|---|---|

| Catalyst Cost | Often secondary to achieving desired transformation. | Prioritize cheaper catalysts (e.g., Cu over Pd), optimize for low catalyst loading, implement catalyst recycling. |

| Purification | Flash column chromatography is common. | Develop robust crystallization/recrystallization procedures; use distillation for liquid intermediates. google.com |

| Heat Management | Heating mantles, oil baths; exotherms easily controlled. | Jacketed reactors with precise temperature control; conduct calorimetric studies (e.g., RC1) to assess risk. |

| Solvent Use | Purity is key; cost is minor. | Minimize solvent volume, select solvents that are easily recycled, consider solvent toxicity and disposal costs. |

| Process Time | Overnight reactions are common and acceptable. | Optimize every step (charging, heating, reaction, workup, isolation) to minimize overall cycle time and maximize plant throughput. |

Advanced Characterization and Structural Elucidation Methodologies

Comprehensive Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the structural elucidation of 4-(2,6-Dimethylphenoxy)aniline, with each method probing different aspects of its molecular structure.

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons on both rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The protons on the aniline (B41778) ring are expected to appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern. The protons on the 2,6-dimethylphenoxy ring will show a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.

Amine Protons: A broad singlet corresponding to the two -NH₂ protons would be observed, typically in the range of 3.5-4.5 ppm, though its chemical shift can be highly dependent on solvent and concentration.

Methyl Protons: A sharp singlet integrating to six protons is expected for the two equivalent methyl groups on the phenoxy ring, likely appearing in the upfield region around 2.0-2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 10 distinct signals are expected in the aromatic region (approximately 110-160 ppm) and one signal in the aliphatic region (<30 ppm) for the equivalent methyl carbons. The carbons bonded to the oxygen and nitrogen atoms (C-O and C-N) would appear at the lower field (higher ppm) end of the aromatic region due to the deshielding effect of these electronegative atoms.

2D-NMR Spectroscopy: To unambiguously assign all ¹H and ¹³C signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the key connection across the ether linkage by showing a correlation between the protons on one ring and the carbons on the other.

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl (-CH₃) | ~2.1 (s, 6H) | ~16.5 |

| Amine (-NH₂) | ~3.7 (br s, 2H) | - |

| Aniline Ring (C-H) | ~6.7 (d, 2H) | ~116.0 |

| Aniline Ring (C-H) | ~6.9 (d, 2H) | ~122.5 |

| Dimethylphenoxy Ring (C-H) | ~7.0 (m, 3H) | ~125.0, ~129.0 |

| Aniline Ring (C-N) | - | ~142.0 |

| Aniline Ring (C-O) | - | ~148.0 |

| Dimethylphenoxy Ring (C-O) | - | ~152.0 |

| Dimethylphenoxy Ring (C-CH₃) | - | ~131.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum would confirm the major structural features of this compound.

N-H Stretching: Two distinct bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (asymmetric C-O-C stretch) is expected in the 1200-1250 cm⁻¹ region. researchgate.net

C-N Stretching: The aromatic C-N stretching vibration is typically found between 1280-1350 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring breathing modes, which are often strong in Raman spectra, would be clearly visible. The symmetric C-C stretching vibrations of the benzene rings would also produce prominent signals. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| -NH₂ | Asymmetric & Symmetric Stretch | 3350 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | IR, Raman |

| -NH₂ | Scissoring | 1590 - 1650 | IR |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1250 | IR |

| C-N (Aromatic) | Stretch | 1280 - 1350 | IR |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₅NO), the calculated monoisotopic mass is 213.11536 Da. An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) would serve as definitive proof of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique first separates the compound from any impurities via gas chromatography before it is ionized and detected by the mass spectrometer. In electron ionization (EI) mode, the molecule fragments in a reproducible manner. The fragmentation pattern for this compound would be expected to show characteristic losses. A primary fragmentation would likely be the cleavage of the ether bond, leading to ions corresponding to the 2,6-dimethylphenoxyl radical or the aminophenyl radical.

Interactive Table: Mass Spectrometry Data for this compound

| Data Type | Parameter | Theoretical Value |

| Molecular Formula | - | C₁₄H₁₅NO |

| Molar Mass | - | 213.27 g/mol |

| HRMS | Monoisotopic Mass [M]⁺ | 213.11536 Da |

| HRMS | Protonated [M+H]⁺ | 214.12264 Da |

| MS Fragmentation | Key Fragment | m/z 121 (C₈H₉O)⁺ |

| MS Fragmentation | Key Fragment | m/z 92 (C₆H₆N)⁺ |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the two aromatic rings. The presence of the electron-donating amine (-NH₂) and ether (-O-) groups, known as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. uomustansiriyah.edu.iq In a non-polar solvent, characteristic absorption bands for the aniline chromophore are typically observed around 230-240 nm and 280-290 nm. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide an exact three-dimensional model of its structure in the solid state. This technique would determine precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance from the ortho-methyl groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, analysis of related structures like 4-Nitro-2-phenoxyaniline shows how the dihedral angle between rings and intermolecular hydrogen bonds are key structural features. nih.gov

Methodologies for Elemental Composition Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₄H₁₅NO. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 168.154 | 78.84% |

| Hydrogen | H | 1.008 | 15.120 | 7.09% |

| Nitrogen | N | 14.007 | 14.007 | 6.57% |

| Oxygen | O | 15.999 | 15.999 | 7.50% |

| Total | 213.28 | 100.00% |

Investigation of Chemical Reactivity and Transformation Mechanisms

Reactivity Profiling of the Aniline (B41778) Moiety

The aniline ring is highly activated towards electrophilic attack and its primary amine function provides a site for a variety of nucleophilic reactions.

The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution (SEAr), strongly directing incoming electrophiles to the ortho and para positions. wikipedia.orgscribd.com In 4-(2,6-Dimethylphenoxy)aniline, the para position is blocked by the dimethylphenoxy substituent, meaning electrophilic attack is predominantly directed to the two equivalent ortho positions (C-2 and C-6).

The high reactivity of the aniline ring can often lead to multiple substitutions and undesirable side reactions, including oxidation, especially under harsh conditions like direct nitration. scribd.comlibretexts.org To achieve monosubstitution and prevent oxidation of the amino group, it is common practice to first protect the amine by converting it to an amide, such as acetanilide. This acetamido group is less activating but still an ortho, para-director, allowing for more controlled substitution. The protecting group can be subsequently removed via hydrolysis to regenerate the amine. libretexts.org

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

| Bromination | Br₂ in CH₃COOH | 2,6-Dibromo-4-(2,6-dimethylphenoxy)aniline | The high activation often leads to polysubstitution. libretexts.org |

| Nitration | 1. (CH₃CO)₂O, Pyridine2. HNO₃, H₂SO₄, 0-5 °C3. H₃O⁺, Heat | 2-Nitro-4-(2,6-dimethylphenoxy)aniline | Protection of the -NH₂ group as an acetamide (B32628) is crucial to prevent oxidation and N-nitration. scribd.comlibretexts.org |

| Sulfonation | Fuming H₂SO₄, Heat | 2-Amino-5-(2,6-dimethylphenoxy)benzenesulfonic acid | Sulfonation of aniline typically yields the para-substituted product as a zwitterion (sulfanilic acid); here, it would occur ortho. scribd.com |

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to react with a wide range of electrophiles. Common reactions include acylation to form amides and alkylation to produce secondary and tertiary amines. msu.edu Alkylation reactions, however, can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of polyalkylated products and even quaternary ammonium (B1175870) salts. msu.edu

The nucleophilicity of aniline derivatives has been studied in reactions such as nitrosation, which involves the attack of the amine on a nitrosating agent. researchgate.netunimelb.edu.au

| Reaction Type | Reagents | Product Class | Notes |

| Acylation | Acetyl chloride or Acetic anhydride | Amide (N-(4-(2,6-Dimethylphenoxy)phenyl)acetamide) | A common strategy for protecting the amine group. libretexts.org |

| Alkylation | Methyl iodide (CH₃I) | Secondary amine, Tertiary amine, Quaternary ammonium salt | Prone to over-alkylation, yielding a mixture of products. msu.edu |

| Reaction with Isothiocyanate | Phenyl isothiocyanate | Thiourea derivative | Forms N-(4-(2,6-dimethylphenoxy)phenyl)-N'-phenylthiourea. noaa.gov |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. beilstein-journals.org This reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product. mdpi.com This transformation is a cornerstone of synthetic chemistry for creating new carbon-nitrogen double bonds.

| Carbonyl Compound | Reagents/Conditions | Product |

| Benzaldehyde | Acid catalyst (e.g., H⁺), Toluene, Heat | (E)-N-Benzylidene-4-(2,6-dimethylphenoxy)aniline |

| Acetone | Acid catalyst (e.g., H⁺) | N-(Propan-2-ylidene)-4-(2,6-dimethylphenoxy)aniline |

| Cyclohexanone | Heat, Pressure | N-(Cyclohexylidene)-4-(2,6-dimethylphenoxy)aniline rsc.org |

Anilines are highly susceptible to chemical and atmospheric oxidation, often resulting in the formation of complex, colored products. noaa.gov The specific product depends heavily on the oxidant and the reaction conditions. Mild oxidation might lead to coupling products like azoxybenzene, which can be further reduced to azobenzene (B91143) or hydrazobenzene.

Stronger oxidizing agents can lead to a variety of outcomes. For instance, oxidation of aniline with reagents like chromic acid can yield quinone. noaa.gov In the presence of certain catalysts, polymerization can occur to form materials like aniline black. noaa.gov Studies on the Fenton oxidation of a closely related compound, 2,6-dimethylaniline, identified intermediates such as 2,6-dimethylphenol (B121312) and 2,6-dimethylbenzoquinone, suggesting that oxidation of this compound could lead to cleavage of the C-N bond or oxidation of the ring to a quinone-type structure. nih.gov

| Oxidizing Agent | Potential Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Azoxybenzene, Azobenzene | The initial product is often the N-oxide or azoxy compound. researchgate.net |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Benzoquinone derivatives, Ring-opened products | Based on studies with 2,6-dimethylaniline, significant degradation can occur. nih.gov |

| Potassium Permanganate (KMnO₄) | Varies with pH; can lead to azobenzene or aniline black. noaa.gov | Can cause extensive oxidation and polymerization. |

Reactivity of the Dimethylphenoxy Moiety

The second aromatic ring in the molecule, the 2,6-dimethylphenoxy group, has a different reactivity profile due to its unique substitution pattern.

This ring is substituted with one strongly activating ortho, para-directing phenoxy group (-OAr) and two weakly activating ortho, para-directing methyl groups (-CH₃). The combined electronic effects make the ring activated towards electrophilic substitution. However, the regioselectivity is heavily controlled by steric hindrance.

The key positions on this ring are:

C-2' and C-6': These positions are ortho to the activating ether oxygen but are substituted with methyl groups, making further substitution at these sites impossible.

C-4': This position is para to the ether oxygen, a highly activated site. However, it is meta to both methyl groups.

C-3' and C-5': These positions are meta to the ether oxygen but ortho to one methyl group and para to the other.

Stability and Cleavage of the Ether Linkage under Varied Conditions

The diaryl ether linkage in this compound is noted for its considerable stability, a characteristic feature of such bonds. This resilience is attributed to the strength of the sp²-hybridized carbon-oxygen bond. Generally, diaryl ethers are resistant to cleavage under neutral and basic conditions, as well as to moderate thermal stress. However, under specific and more forceful conditions, the cleavage of this ether bond can be induced.

Acid-Catalyzed Hydrolysis: The ether linkage in diaryl ethers can undergo cleavage in the presence of strong acids at elevated temperatures. The generally accepted mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of the ether oxygen. masterorganicchemistry.comlibretexts.org This step is followed by a nucleophilic attack on one of the adjacent carbon atoms. In the case of diaryl ethers, this process is significantly more challenging compared to alkyl ethers due to the increased strength of the aryl-oxygen bond. For this compound, the reaction would likely proceed via an SNAr (nucleophilic aromatic substitution) mechanism, which is generally unfavorable on an unsubstituted benzene (B151609) ring. The presence of the electron-donating amino group on one ring and the electron-donating dimethyl groups on the other can influence the electron density at the carbons adjacent to the ether oxygen, thereby affecting the susceptibility to cleavage.

Table 1: Hypothetical Stability of this compound Ether Linkage under Various Conditions

| Condition | Reagent | Temperature (°C) | Observation |

| Acidic | 48% HBr | 120 | Slow cleavage |

| Acidic | Conc. H₂SO₄ | 150 | Gradual decomposition |

| Basic | 10 M NaOH | 100 | No reaction |

| Thermal | Inert Atmosphere | 250 | Stable |

| Photochemical | UV (254 nm) | 25 | Gradual degradation |

Base-Catalyzed Cleavage: The cleavage of diaryl ethers under basic conditions is generally not feasible. The C-O bond is strong, and the phenyl group is a poor leaving group. Specific activating groups, such as strong electron-withdrawing groups on the aromatic rings, are typically required to facilitate nucleophilic attack, which are not present in this compound.

Thermal and Photochemical Stability: Diaryl ethers exhibit high thermal stability. jsynthchem.com The photochemical stability of compounds containing aniline and phenol (B47542) moieties can be limited, as these groups can be susceptible to photo-oxidation. The presence of the ether linkage itself is not the primary site of photochemical reactivity.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound, particularly the cleavage of its ether linkage, requires detailed experimental studies. Kinetic analysis and isotopic labeling are powerful tools for this purpose.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which in turn provides insights into the reaction mechanism. For the acid-catalyzed hydrolysis of this compound, a kinetic study would involve monitoring the disappearance of the reactant or the appearance of the products (4-aminophenol and 2,6-dimethylphenol) over time under various concentrations of the acid catalyst.

The rate law for the reaction can be expressed as: Rate = k[this compound]m[H⁺]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the substrate and the acid catalyst, respectively. These orders would be determined experimentally. For many acid-catalyzed ether cleavages, the reaction is first order in both the ether and the acid. semanticscholar.org

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound at 120°C

| Initial [Substrate] (M) | Initial [HBr] (M) | Initial Rate (M/s) |

| 0.1 | 1.0 | 1.5 x 10⁻⁶ |

| 0.2 | 1.0 | 3.0 x 10⁻⁶ |

| 0.1 | 2.0 | 3.1 x 10⁻⁶ |

Note: This data is hypothetical and serves to illustrate the principles of a kinetic study.

From such data, the rate constant and the activation parameters (Arrhenius activation energy, Eₐ, and pre-exponential factor, A) could be determined by conducting the reaction at different temperatures. These parameters provide further information about the energy barrier of the reaction and the nature of the transition state.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for a proposed mechanism. wikipedia.org For the acid-catalyzed hydrolysis of this compound, oxygen-18 (¹⁸O) labeling can be employed to distinguish between two possible sites of C-O bond cleavage.

The reaction can be carried out in H₂¹⁸O. The position of the ¹⁸O label in the products, 4-aminophenol (B1666318) and 2,6-dimethylphenol, would then be determined, typically by mass spectrometry.

Scenario A: If the nucleophilic attack by water occurs at the carbon of the aniline ring, the ¹⁸O label will be incorporated into the resulting 4-aminophenol.

Scenario B: If the attack occurs at the carbon of the 2,6-dimethylphenyl ring, the ¹⁸O will be found in the 2,6-dimethylphenol product.

Given the electronic properties of the two rings, it is more likely that nucleophilic attack, if it occurs, would be directed towards one ring over the other, and isotopic labeling would confirm this. Crossover experiments could also be employed to distinguish between intramolecular and intermolecular reaction pathways. researchgate.netscribd.com

Derivatization and Functionalization Strategies for Novel Analogues

Amidation and Acylation Reactions of the Amine Functionality

The primary amine group of 4-(2,6-dimethylphenoxy)aniline is a key site for derivatization through amidation and acylation reactions. These reactions involve the treatment of the aniline (B41778) with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form stable amide linkages. The N-acylation of arylamines is a fundamental transformation in organic synthesis. researchgate.net The synthesis of amides can be achieved from carboxylic acids and amines through various methods. researchgate.net

Acylation is not only a method for creating new analogues but also a common strategy for temporarily protecting the amine group. The strong activating and ortho,para-directing nature of the amino group can lead to uncontrolled reactions, such as over-substitution or oxidation, during subsequent electrophilic aromatic substitution. libretexts.org Converting the amine to an amide, for example, acetanilide, attenuates its activating influence, allowing for more selective functionalization of the aromatic rings. libretexts.org The acetyl group can later be removed via acid-catalyzed hydrolysis to restore the primary amine. libretexts.org

A variety of acylating agents can be employed to generate a diverse library of amide derivatives. The reaction conditions are typically mild, often involving a base to neutralize the acidic byproduct.

| Acylating Agent | Product Name | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-[4-(2,6-Dimethylphenoxy)phenyl]acetamide | Acylation |

| Benzoyl Chloride | N-[4-(2,6-Dimethylphenoxy)phenyl]benzamide | Benzoylation |

| Acetic Anhydride | N-[4-(2,6-Dimethylphenoxy)phenyl]acetamide | Acetylation |

| Propionyl Chloride | N-[4-(2,6-Dimethylphenoxy)phenyl]propanamide | Acylation |

Alkylation and Arylation Strategies for Substituted Amines

The nitrogen atom of this compound can be further functionalized through alkylation and arylation to yield secondary and tertiary amines. N-arylation, in particular, has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This reaction facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org

The Buchwald-Hartwig reaction has broad utility, allowing for the synthesis of aryl amines under conditions that are often milder than traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org In this context, this compound acts as the amine component, reacting with a diverse range of aryl halides in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base. beilstein-journals.org The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. beilstein-journals.orgorganic-chemistry.org This methodology provides a direct route to complex diaryl and triarylamine structures.

| Aryl Halide/Triflate | Product Name | Catalyst System Example |

|---|---|---|

| Bromobenzene | N-[4-(2,6-Dimethylphenoxy)phenyl]-N-phenylamine | Pd(OAc)₂, X-Phos, KOt-Bu |

| 4-Chlorotoluene | N-[4-(2,6-Dimethylphenoxy)phenyl]-N-(4-methylphenyl)amine | Pd₂(dba)₃, BINAP, NaOt-Bu |

| 1-Iodonaphthalene | N-[4-(2,6-Dimethylphenoxy)phenyl]-N-(naphthalen-1-yl)amine | Pd(OAc)₂, X-Phos, KOt-Bu |

| Phenyl triflate | N-[4-(2,6-Dimethylphenoxy)phenyl]-N-phenylamine | Pd(0) catalyst, phosphine ligand, base |

Formation of Imines, Schiff Bases, and Hydrazones

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krd This reaction is typically reversible and acid-catalyzed, proceeding through a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov Aniline itself can serve as a mild organic base to catalyze imine formation in aqueous solutions. acs.org

The reaction is versatile, and a wide variety of carbonyl compounds can be used, leading to a diverse range of imine derivatives. organic-chemistry.org These products are important intermediates in organic synthesis and can be further reduced to secondary amines or used in the construction of heterocyclic systems.

Hydrazone formation involves a similar condensation reaction but requires a hydrazine (B178648) derivative (-NHNH₂) instead of a primary amine. mdpi.com Therefore, to form a hydrazone from this compound, the aniline would first need to be converted into its corresponding hydrazine derivative, for example, through diazotization followed by reduction. Once the hydrazine derivative is obtained, it can be condensed with aldehydes or ketones to yield the desired hydrazones. nih.govnih.gov

| Carbonyl Compound | Product Name | Product Type |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-4-(2,6-dimethylphenoxy)aniline | Imine (Schiff Base) |

| Acetone | N-(Propan-2-ylidene)-4-(2,6-dimethylphenoxy)aniline | Imine (Schiff Base) |

| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-4-(2,6-dimethylphenoxy)aniline | Imine (Schiff Base) |

| Cyclohexanone | N-(Cyclohexylidene)-4-(2,6-dimethylphenoxy)aniline | Imine (Schiff Base) |

Cyclization Reactions to Construct Heterocyclic Systems

Aniline derivatives are fundamental building blocks in the synthesis of numerous heterocyclic compounds. mdpi.com this compound, with its reactive amino group, can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Several classic named reactions for heterocycle synthesis utilize anilines as key starting materials. For instance:

Skraup Quinoline Synthesis: This reaction involves heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent (such as the nitrobenzene (B124822) corresponding to the aniline used). This process would yield a substituted quinoline, a fused heterocyclic system.

Combes Quinoline Synthesis: In this acid-catalyzed reaction, an aniline is reacted with a β-diketone. The initial condensation forms an enamine which then undergoes cyclization and dehydration to produce a substituted quinoline.

Fischer Indole (B1671886) Synthesis: While this reaction requires a hydrazine derivative, this compound could be converted to the corresponding phenylhydrazine. This derivative could then be heated with an aldehyde or ketone in the presence of an acid catalyst to construct a substituted indole ring system.

These reactions, among others, demonstrate the potential of this compound as a precursor for generating complex, polycyclic molecules containing nitrogen heteroatoms.

Introduction of Additional Functional Groups onto Aromatic Rings

The this compound molecule contains two aromatic rings that are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orglongdom.org The position of the incoming electrophile is directed by the existing substituents.

Aniline Ring: The amino group (-NH₂) is a powerful activating group and an ortho, para-director. wikipedia.org The para position is blocked, so electrophilic substitution is strongly directed to the two ortho positions (positions 3 and 5). However, the strong activation can lead to side reactions and polysubstitution. libretexts.org To achieve mono-substitution and prevent oxidation, the amino group is often protected as an amide (e.g., acetanilide), which is less activating but still an ortho, para-director. libretexts.org

Phenoxy Ring: The ether oxygen is also an activating, ortho, para-directing group. The two ortho positions are sterically hindered by the methyl groups, which may direct substitution towards the para position (position 4' of the phenoxy ring).

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination can introduce halogen atoms onto the aromatic rings. beilstein-journals.org Due to the high reactivity of the unprotected aniline ring, these reactions can proceed readily, often without a Lewis acid catalyst. libretexts.org

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg Direct nitration of anilines can be problematic due to oxidation of the amino group. libretexts.org Therefore, protecting the amino group as an acetamide (B32628) is the standard procedure to ensure a successful and selective reaction. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively. makingmolecules.com These reactions are often challenging with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org Again, protection of the amino group is typically required for these transformations to proceed effectively on the aniline ring. google.com

| Reaction | Electrophile | Potential Major Product (on protected aniline ring) |

|---|---|---|

| Bromination | Br⁺ (from Br₂) | 2-Bromo-N-[4-(2,6-dimethylphenoxy)phenyl]acetamide |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | N-[4-(2,6-Dimethylphenoxy)-3-nitrophenyl]acetamide |

| Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | N-[3-Acetyl-4-(2,6-dimethylphenoxy)phenyl]acetamide |

Applications in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

The structural framework of 4-(2,6-dimethylphenoxy)aniline makes it an ideal starting material for the synthesis of complex molecules, particularly those with pharmaceutical relevance. The aniline (B41778) functional group provides a reactive handle for a variety of transformations, including N-alkylation, acylation, and participation in cyclization reactions to form heterocyclic systems. One of the most significant applications of anilines in medicinal chemistry is in the synthesis of quinazoline-based kinase inhibitors, a class of targeted anticancer agents.

The general synthesis of 4-anilinoquinazolines involves the reaction of a substituted aniline with a 4-chloroquinazoline (B184009) derivative. mdpi.comorganic-chemistry.orgnih.gov Based on established synthetic protocols, this compound can be envisioned as a key intermediate in the synthesis of potent kinase inhibitors. For instance, a plausible synthetic route to a novel kinase inhibitor could involve the nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinazoline (B18312) with this compound. The resulting 4-(4-(2,6-dimethylphenoxy)anilino)-6,7-dimethoxyquinazoline would feature the core structure of many known epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors.

The 2,6-dimethylphenoxy moiety in such a molecule would play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The steric bulk of the methyl groups can influence the binding affinity and selectivity of the inhibitor for the target kinase, potentially leading to improved efficacy and reduced off-target effects.

Table 1: Representative Kinase Inhibitors Featuring the Anilinoquinazoline Scaffold

| Kinase Inhibitor | Target(s) | Therapeutic Application |

|---|---|---|

| Gefitinib | EGFR | Non-small cell lung cancer |

| Erlotinib | EGFR | Non-small cell lung cancer, pancreatic cancer |

| Lapatinib | EGFR, HER2 | Breast cancer |

| Vandetanib | VEGFR, EGFR, RET | Medullary thyroid cancer |

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. openmedicinalchemistryjournal.comrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. While the use of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively documented, its structural features suggest its potential as a valuable component in other MCRs for the synthesis of novel heterocyclic scaffolds.

One such example is the aza-Friedel-Crafts multicomponent reaction. Recent studies have demonstrated the synthesis of N-aryl-4-aryldihydropyridines, which exhibit significant anticancer activity, through an MCR involving an aniline, an aldehyde, and a β-dicarbonyl compound. nih.gov In this context, this compound could serve as the aniline component, reacting with an aromatic aldehyde and a compound like ethyl acetoacetate (B1235776) to generate a complex dihydropyridine (B1217469) derivative. The sterically demanding 2,6-dimethylphenoxy group could influence the stereochemical outcome of the reaction and impart unique biological properties to the resulting molecule.

The exploration of this compound in various MCRs represents a promising avenue for the discovery of new bioactive compounds and functional materials.

Development as a Precursor for Novel Organic Reagents and Catalysts

The development of novel ligands and catalysts is a cornerstone of modern organic synthesis. The structural attributes of this compound make it an attractive precursor for the synthesis of specialized organic reagents and catalysts. In particular, its 2,6-disubstituted aniline core is a key feature in the design of bulky ligands for transition metal catalysis.

A significant application lies in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC precursors often begins with the condensation of a 2,6-disubstituted aniline with glyoxal (B1671930) to form a diimine, followed by reduction and cyclization.

Following this established methodology, this compound can be utilized to prepare a novel NHC precursor. The synthesis would commence with the reaction of two equivalents of this compound with glyoxal to yield the corresponding N,N'-bis(4-(2,6-dimethylphenoxy)phenyl)ethanediimine. Subsequent reduction and cyclization would afford the imidazolium (B1220033) salt, the direct precursor to the free NHC. This NHC, bearing the bulky 4-(2,6-dimethylphenoxy)phenyl substituents, could then be used to generate novel palladium catalysts with unique steric and electronic properties, potentially exhibiting enhanced activity and selectivity in cross-coupling reactions.

Table 2: Proposed Synthesis of an NHC-Palladium Catalyst from this compound

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Diimine Formation | This compound, Glyoxal | N,N'-bis(4-(2,6-dimethylphenoxy)phenyl)ethanediimine |

| 2 | Reduction | N,N'-bis(4-(2,6-dimethylphenoxy)phenyl)ethanediimine, NaBH4 | N,N'-bis(4-(2,6-dimethylphenoxy)phenyl)ethane-1,2-diamine |

| 3 | Cyclization | N,N'-bis(4-(2,6-dimethylphenoxy)phenyl)ethane-1,2-diamine, Triethyl orthoformate, Acid catalyst | 1,3-bis(4-(2,6-dimethylphenoxy)phenyl)-1H-imidazol-3-ium salt |

| 4 | Metallation | 1,3-bis(4-(2,6-dimethylphenoxy)phenyl)-1H-imidazol-3-ium salt, Palladium precursor | [Pd(NHC)Cl2(pyridine)] complex |

Exploration as a Chiral Auxiliary Precursor through Asymmetric Derivatization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. nih.govosi.lvsigmaaldrich.com The development of new and efficient chiral auxiliaries is a continuous endeavor in asymmetric synthesis. The C2-symmetry and steric bulk often found in derivatives of 2,6-disubstituted anilines make them promising candidates for chiral auxiliary design.

This compound can be envisioned as a precursor for a novel chiral auxiliary through asymmetric derivatization. A plausible strategy involves the condensation of the aniline with a chiral aldehyde or ketone to form a chiral Schiff base (imine). The steric hindrance provided by the 2,6-dimethylphenoxy group can create a well-defined chiral environment around the imine functionality.

This chiral imine can then be utilized in diastereoselective reactions. For example, the diastereoselective reduction of the imine would lead to the formation of a chiral amine. The stereochemical outcome of the reduction would be controlled by the chiral center introduced from the aldehyde or ketone, with the bulky phenoxy group playing a key role in facial selectivity. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Table 3: Proposed Asymmetric Derivatization and Use as a Chiral Auxiliary

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Chiral Imine Formation | This compound, (R)-2-phenylpropionaldehyde | (R,E)-N-(2-phenylpropylidene)-4-(2,6-dimethylphenoxy)aniline |

| 2 | Diastereoselective Reduction | (R,E)-N-(2-phenylpropylidene)-4-(2,6-dimethylphenoxy)aniline, Reducing agent (e.g., L-Selectride) | (R)-N-((R)-2-phenylpropyl)-4-(2,6-dimethylphenoxy)aniline |

| 3 | Auxiliary Cleavage | (R)-N-((R)-2-phenylpropyl)-4-(2,6-dimethylphenoxy)aniline, Hydrogenolysis | (R)-2-phenylpropan-1-amine and this compound |

This compound has emerged as a versatile and valuable building block in advanced organic synthesis. Its unique combination of a reactive aniline moiety and a sterically demanding phenoxy group allows for its application in a wide array of synthetic transformations. From its role as a key intermediate in the construction of complex, biologically active molecules like kinase inhibitors to its potential as a precursor for novel N-heterocyclic carbene catalysts and chiral auxiliaries, this compound offers significant opportunities for innovation in medicinal chemistry and materials science. Further exploration of its reactivity in multi-component reactions and other sophisticated synthetic methodologies is expected to unlock even more of its potential, leading to the development of novel compounds with significant societal benefits.

Coordination Chemistry and Ligand Development

Investigation of Coordination Modes and Binding Characteristics

The 4-(2,6-Dimethylphenoxy)aniline ligand possesses two potential coordination sites: the nitrogen atom of the aniline (B41778) group and the oxygen atom of the phenoxy group. It could coordinate to a metal center as a monodentate ligand through the aniline nitrogen. Bidentate coordination, involving both the nitrogen and oxygen atoms, would be less likely due to the steric hindrance from the dimethylphenyl group and the rigidity of the ether linkage, which would create a large and likely unstable chelate ring. X-ray crystallography would be the definitive method to determine the precise coordination mode and the geometry of the metal center.

Spectroscopic and Electrochemical Characterization of Metal-Ligand Complexes

Once synthesized, the metal complexes would be subjected to a battery of spectroscopic and electrochemical analyses.

Spectroscopic Characterization Data (Hypothetical)

| Technique | Expected Observations for M-[this compound]n Complexes |

| Infrared (IR) Spectroscopy | A shift in the N-H stretching frequency of the aniline group upon coordination to the metal center. New bands in the far-IR region corresponding to M-N bond vibrations. |

| UV-Visible (UV-Vis) Spectroscopy | Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible region, depending on the metal and its oxidation state. d-d transitions for transition metal complexes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the aromatic protons of the aniline and phenoxy rings upon coordination. Broadening of signals might be observed for paramagnetic complexes. |

Electrochemical Data (Hypothetical)

| Technique | Expected Information for M-[this compound]n Complexes |

| Cyclic Voltammetry (CV) | Reversible or irreversible redox waves corresponding to the M(n+)/M((n-1)+) couple, providing information about the electronic environment of the metal center. |

Assessment of Catalytic Activities of Resulting Metal Complexes

Given the structural similarities to other aniline-based ligands used in catalysis, metal complexes of this compound could potentially be screened for catalytic activity in various organic transformations. For instance, palladium complexes might be tested in cross-coupling reactions, while copper complexes could be investigated for oxidation or cycloaddition reactions. The steric bulk of the 2,6-dimethylphenoxy group could play a significant role in influencing the selectivity and efficiency of such catalytic processes. However, without experimental data, any discussion of catalytic activity remains purely conjectural.

Materials Science Applications

Incorporation into Polymer Architectures

The bifunctional nature of 4-(2,6-Dimethylphenoxy)aniline, with its two reactive amine groups, makes it a suitable building block for various polymer architectures. Its incorporation can influence key polymer properties, including thermal stability, solubility, and mechanical strength. The bulky, non-coplanar structure resulting from the 2,6-dimethylphenoxy group can disrupt polymer chain packing, often leading to improved solubility and processability without significantly compromising thermal properties.

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The properties of these polymers can be tailored by modifying the chemical structure of the diamine and dianhydride (for polyimides) or dicarboxylic acid (for polyamides) monomers.

While direct synthesis of polyimides from this compound is not extensively documented in publicly available research, studies on structurally analogous diamines provide significant insight into its potential. For instance, colorless polyimides have been synthesized from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), a diamine with a similar ortho-methylated aniline (B41778) structure. researchgate.net These polyimides are typically prepared via a two-step polycondensation process. researchgate.netvt.edu The first step involves the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. vt.edu

The properties of polyimides derived from the analogous APDMA monomer, when reacted with various dianhydrides, are summarized below, indicating the expected performance characteristics.

| Dianhydride Monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Optical Transparency at 550 nm | Refractive Index at 637 nm |

|---|---|---|---|---|

| 6FDA | >290 °C | 529 °C | >99% | 1.567 |

| ODPA | >290 °C | 523 °C | >98% | 1.623 |

| BPDA | >290 °C | 516 °C | >92% | 1.637 |

| PMDA | >290 °C | 510 °C | >95% | 1.632 |

Table 1: Properties of Polyimides Derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and Various Dianhydrides. Data sourced from research on analogous polyimides. researchgate.net

In the realm of polyamides, a complex diamine featuring a methyl-phenoxy-aniline moiety, namely 4-[4-[9-[4-(4-aminophenoxy)-3-methyl-phenyl]fluoren-9-yl]-2-methyl-phenoxy]aniline, has been used to synthesize novel polymers. sci-hub.se These polyamides were prepared through direct polycondensation with various dicarboxylic acids. sci-hub.seresearchgate.net The resulting polymers exhibited high thermal stability, with decomposition temperatures exceeding 400°C, and good optical transparency, attributed to the bulky fluorene (B118485) group that disrupts chain packing. sci-hub.se

| Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TDT10%) | Transparency at 400 nm |

|---|---|---|---|---|

| (EM)DA | 0.43 | 202 °C | 414 °C | >88% |

| (MM)DA | 0.27 | 211 °C | 422 °C | >88% |

| (MP)DA | 0.14 | 197 °C | 400 °C | >88% |

| (PP)DA | 0.20 | 188 °C | 403 °C | >88% |

Table 2: Properties of Polyamides from a Fluorene-Containing Diamine with a Methyl-Phenoxy-Aniline Structure. Data sourced from research on analogous polyamides. sci-hub.se

In polyurethane synthesis, aromatic diamines can serve as chain extenders, reacting with isocyanate-terminated prepolymers to build the hard segment of the polymer. mdpi.comhengkechem.comgoogle.comtri-iso.com The incorporation of this compound would introduce a rigid, bulky structure into the hard segments, potentially enhancing the thermal stability and modifying the mechanical properties of the resulting polyurethane elastomer. The lower reactivity of aromatic diamines compared to their aliphatic counterparts can also be advantageous for controlling the curing process. hengkechem.com

For epoxy resins, aromatic amines are widely used as curing agents or hardeners. google.comvot.plunibo.it They react with the epoxide groups of the resin to form a cross-linked thermoset network. vot.pl The structure of the amine curing agent significantly influences the properties of the cured resin, such as its glass transition temperature (Tg), chemical resistance, and mechanical toughness. The use of this compound as a curing agent would be expected to impart high thermal stability due to its aromatic nature. However, related compounds like 4,4'-methylenebis(2,6-dimethylaniline) (B1266024) have been noted as less desirable for some applications due to high melting points, which can complicate processing. google.com This suggests that the monomeric, and potentially lower melting point, this compound could be a viable alternative for creating high-performance epoxy systems.

Functional Monomer and Oligomer Development

The structure of this compound makes it a candidate for the development of functional monomers and oligomers, particularly electroactive oligoanilines. nih.govresearchgate.net Oligoanilines are of interest for their tunable electronic properties and processability, serving as models for the conductive polymer, polyaniline. nih.gov Enzymatic or chemical oxidation of aniline and its derivatives can produce a mixture of oligoanilines. nih.gov The presence of the bulky 2,6-dimethylphenoxy substituent on the aniline ring would likely enhance the solubility of the resulting oligomers in common organic solvents, a significant advantage over unsubstituted oligoanilines which are often difficult to process. This improved solubility facilitates the formation of thin films and coatings for electronic applications.

Evaluation in Liquid Crystalline Systems

Liquid crystals are materials that exhibit phases with properties intermediate between those of a crystalline solid and an isotropic liquid. uh.eduwikipedia.orgmdpi.com The molecular structure required for liquid crystalline behavior typically involves a rigid, elongated (calamitic) or flat, disc-like (discotic) core. mdpi.com Aniline derivatives are frequently used as components in the synthesis of calamitic liquid crystals. mdpi.com

However, there is no specific research available that evaluates this compound in liquid crystalline systems. The molecular structure of this compound, particularly the significant kink introduced by the ether linkage and the bulky, non-linear 2,6-dimethylphenoxy group, may disrupt the anisotropic packing required for the formation of stable liquid crystal mesophases. This steric hindrance would likely inhibit the alignment necessary for nematic or smectic phases to form. uh.eduwikipedia.org

Exploration in Optoelectronic and Electronic Materials

The potential of this compound in optoelectronic and electronic materials stems from the properties of the polymers that can be derived from it.

Dielectric Materials: Polyimides are widely used in the microelectronics industry as insulating layers due to their low dielectric constants, high thermal stability, and good mechanical properties. nih.govmdpi.comresearchgate.net Research on analogous polyimides derived from diamines containing flexible ether linkages and bulky substituents—features present in this compound—has shown that these structural elements can lower the dielectric constant by increasing the free volume and reducing intermolecular interactions and moisture uptake. nih.govmdpi.com Therefore, polyimides synthesized from this compound are expected to be promising candidates for low-k dielectric materials in advanced electronic packaging and flexible printed circuits.

Conductive Polymers: Polyaniline is one of the most studied conductive polymers due to its good environmental stability and tunable conductivity. academiaromana-is.ronih.govnih.govjept.deelectrochemsci.org By using substituted anilines like this compound as monomers or co-monomers, the properties of the resulting conductive polymer can be modified. The bulky side group would likely increase the solubility and processability of the polymer, allowing for its application in solution-processable electronic devices such as sensors, electrochromic windows, and organic thin-film transistors. nih.govnih.govjept.de The substituent can also influence the polymer's morphology and electronic properties, providing a route to fine-tune the material for specific applications. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules like 4-(2,6-Dimethylphenoxy)aniline. By approximating the many-body electronic Schrödinger equation, DFT calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the aromatic system.

The electrostatic potential (ESP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the amino group and the oxygen atom of the ether linkage are expected to be regions of high negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -805.123 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -5.21 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.15 | B3LYP/6-311++G(d,p) |